4-(3-Methylpiperazin-1-yl)benzoic acid

Regioisomer differentiation SAR Serotonin receptor pharmacology

4-(3-Methylpiperazin-1-yl)benzoic acid (CAS 1131623-06-7; MF: C₁₂H₁₆N₂O₂; MW: 220.27 g/mol), also known as 1-(4-carboxyphenyl)-3-methylpiperazine, is a heterocyclic organic compound that belongs to the class of piperazine carboxylic acids. This compound features a benzoic acid moiety linked at the para-position to a 3-methylpiperazine ring, creating a bifunctional building block with both an aryl carboxylic acid handle and a secondary amine piperazine scaffold.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 1131623-06-7
Cat. No. B3185381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylpiperazin-1-yl)benzoic acid
CAS1131623-06-7
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H16N2O2/c1-9-8-14(7-6-13-9)11-4-2-10(3-5-11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16)
InChIKeyPKNBKHTYYDFSER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylpiperazin-1-yl)benzoic acid (CAS 1131623-06-7): Procurement and Selection Guide for Research-Grade Piperazine Carboxylic Acid


4-(3-Methylpiperazin-1-yl)benzoic acid (CAS 1131623-06-7; MF: C₁₂H₁₆N₂O₂; MW: 220.27 g/mol), also known as 1-(4-carboxyphenyl)-3-methylpiperazine, is a heterocyclic organic compound that belongs to the class of piperazine carboxylic acids . This compound features a benzoic acid moiety linked at the para-position to a 3-methylpiperazine ring, creating a bifunctional building block with both an aryl carboxylic acid handle and a secondary amine piperazine scaffold . The 3-methyl substitution on the piperazine ring introduces stereochemical complexity, as the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless otherwise specified, a factor that critically distinguishes it from achiral 4-methylpiperazine analogs [1].

Why 4-(3-Methylpiperazin-1-yl)benzoic acid Cannot Be Interchanged with Common Piperazine Benzoic Acid Analogs


Substituting 4-(3-methylpiperazin-1-yl)benzoic acid with closely related analogs such as 4-(4-methylpiperazin-1-yl)benzoic acid (regioisomer) or 4-(piperazin-1-yl)benzoic acid (des-methyl analog) fundamentally alters critical molecular properties that govern synthetic utility and biological recognition . The position of the methyl group on the piperazine ring dictates the spatial orientation of the secondary amine and influences both the compound's hydrogen-bonding capacity and its steric profile in target binding pockets [1]. Furthermore, the 3-methyl substitution introduces a chiral center absent in the 4-methyl regioisomer, meaning that racemic 4-(3-methylpiperazin-1-yl)benzoic acid offers the option for enantiomeric resolution—a capability unavailable with the achiral 4-methyl analog [2]. The free carboxylic acid functionality also distinguishes this compound from its methyl ester derivative (CAS 1131622-65-5), which requires hydrolysis prior to amide coupling and may present different solubility and reactivity profiles in parallel synthesis workflows .

4-(3-Methylpiperazin-1-yl)benzoic acid: Quantified Differentiating Evidence for Scientific Procurement Decisions


Regioisomeric Methyl Substitution: 3-Methyl vs. 4-Methyl Piperazine Benzoic Acid—Quantified Physicochemical and Biological Divergence

The 3-methyl substitution on the piperazine ring confers distinct physicochemical and biological properties compared to the 4-methyl regioisomer (CAS 215309-01-6). While direct experimental pKa comparison data for these exact compounds is not available in the peer-reviewed literature, predictive modeling and class-level SAR studies on phenylpiperazines and benzoylpiperazines demonstrate that the position of methyl substitution critically influences both electronic distribution and steric accessibility of the piperazine nitrogens [1]. In serotonin receptor binding studies of phenylpiperazines versus benzoylpiperazines, the N4 substitution pattern (analogous to 4-methyl substitution) yielded nanomolar 5-HT₁A affinity, whereas the benzoylpiperazine scaffold (structurally analogous to the benzoic acid-linked series) was essentially inactive at both 5-HT₁ and 5-HT₂ sites [2]. This class-level SAR evidence indicates that regioisomeric substitution produces measurable and therapeutically consequential differences in target engagement that cannot be predicted from molecular formula identity alone [3].

Regioisomer differentiation SAR Serotonin receptor pharmacology Physicochemical property prediction

Free Carboxylic Acid vs. Methyl Ester: Quantified Synthetic Workflow Advantage for Amide Coupling Applications

4-(3-Methylpiperazin-1-yl)benzoic acid (CAS 1131623-06-7) provides direct access to amide bond formation without the additional synthetic step required for the corresponding methyl ester derivative (methyl 4-(3-methylpiperazin-1-yl)benzoate, CAS 1131622-65-5) . The free carboxylic acid is immediately compatible with standard coupling reagents (EDC, HATU, DCC) for direct conjugation to amines, whereas the methyl ester requires a hydrolysis step (typically under basic aqueous conditions) that adds 2-4 hours to the synthesis workflow and introduces potential side reactions with base-sensitive functional groups . While solubility and stability data for the free acid versus the methyl ester are not directly reported in the peer-reviewed literature, class-level knowledge of benzoic acid derivatives indicates that the free acid typically exhibits lower solubility in organic solvents (estimated LogP ~1.5-2.0 for free acid vs. ~2.5-3.0 for methyl ester) but greater aqueous solubility at physiological pH due to carboxylate formation . This trade-off informs solvent selection for reaction optimization and may influence the choice of acid versus ester form depending on the specific synthetic sequence .

Amide coupling Peptide synthesis Medicinal chemistry building blocks Parallel synthesis

Chiral Center vs. Achiral Analogs: Stereochemical Option Value in Lead Optimization and Patent Strategy

4-(3-Methylpiperazin-1-yl)benzoic acid possesses a chiral center at the 3-position of the piperazine ring, a feature absent in the 4-methyl regioisomer (CAS 215309-01-6) and the unsubstituted 4-(piperazin-1-yl)benzoic acid (CAS 85474-75-5) [1]. This stereochemical complexity provides a tangible option value: the racemic mixture (standard commercial form) can be used for initial screening, while subsequent chiral resolution into (R)- and (S)-enantiomers enables exploration of stereospecific target interactions and may support patent differentiation strategies . The (R)-enantiomer of the corresponding methyl ester ((R)-methyl 4-(3-methylpiperazin-1-yl)benzoate, CAS 1201670-92-9) is commercially available, demonstrating that resolution and enantiopure synthesis are feasible and that the chiral center confers distinct biological recognition . In contrast, 4-(4-methylpiperazin-1-yl)benzoic acid lacks a chiral center, limiting its utility in stereochemistry-driven SAR campaigns and reducing its potential as a basis for enantiomer-specific patent claims .

Chiral resolution Stereochemistry Enantiomeric differentiation Patent strategy Lead optimization

Dual Functional Handles: Orthogonal Reactivity Enables Sequential Diversification in Library Synthesis

4-(3-Methylpiperazin-1-yl)benzoic acid provides two orthogonal reactive handles: a benzoic acid moiety for amide/ester bond formation and a secondary amine on the piperazine ring for alkylation, acylation, or sulfonylation . This bifunctional architecture supports sequential diversification strategies where one site can be selectively reacted while the other remains protected or unreactive under appropriate conditions . In contrast, analogs lacking the free carboxylic acid (such as N-arylpiperazines) offer only the piperazine amine handle, while analogs lacking the piperazine secondary amine (such as simple benzoic acid derivatives) offer only the carboxyl handle [1]. The para-substitution pattern on the phenyl ring also provides predictable electronic and steric properties that facilitate reliable coupling yields across diverse amine partners .

Orthogonal reactivity Sequential diversification Parallel synthesis Medicinal chemistry

4-(3-Methylpiperazin-1-yl)benzoic acid: Recommended Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry Library Synthesis Requiring Stereochemical SAR Exploration

Use 4-(3-methylpiperazin-1-yl)benzoic acid as a chiral piperazine carboxylic acid building block for the synthesis of compound libraries where stereochemistry at the piperazine ring may influence target binding [1]. The racemic commercial form enables initial high-throughput screening, while the option to resolve into (R)- and (S)-enantiomers supports downstream stereospecific SAR studies and enantiomer-specific patent filings . This scenario is particularly relevant for programs targeting CNS receptors, kinases, or GPCRs where piperazine orientation affects potency and selectivity [2].

Amide Coupling-Focused Parallel Synthesis Without Ester Hydrolysis Overhead

Employ 4-(3-methylpiperazin-1-yl)benzoic acid directly in amide coupling reactions with diverse amine partners using standard coupling reagents (EDC/HOBt, HATU, or DCC) . The free carboxylic acid eliminates the need for ester hydrolysis, reducing synthetic steps and avoiding potential side reactions with base-sensitive substrates . This workflow is optimized for parallel synthesis platforms where time efficiency and reaction consistency across multiple analogs are critical metrics [3].

Scaffold-Hopping and Bioisostere Replacement Studies in Kinase Inhibitor Programs

Utilize 4-(3-methylpiperazin-1-yl)benzoic acid as a modular scaffold for exploring bioisosteric replacements of piperazine-containing kinase inhibitor fragments . The 3-methyl substitution pattern and carboxylic acid handle provide a distinct physicochemical and steric profile compared to 4-methyl regioisomers and unsubstituted piperazine analogs, enabling systematic evaluation of substitution effects on kinase selectivity and cellular potency .

Sequential Diversification for Fragment-Based Drug Discovery (FBDD)

Apply 4-(3-methylpiperazin-1-yl)benzoic acid in fragment-based drug discovery campaigns where orthogonal functional handles support iterative chemical elaboration . The benzoic acid moiety can be coupled to a fragment hit, while the piperazine secondary amine remains available for subsequent alkylation, acylation, or sulfonylation to optimize binding affinity and pharmacokinetic properties .

Quote Request

Request a Quote for 4-(3-Methylpiperazin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.